1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid
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Overview
Description
1-oxo-3beta,23-dihydroxyolean-12-en-28-oic acid is a natural product found in Juglans sinensis. It has a role as a plant metabolite. It is a cyclic terpene ketone, a dihydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Scientific Research Applications
Cancer Chemoprevention
A compound related to 1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid, specifically 3beta-cis-p-coumaroyloxy-2alpha,23-dihydroxyolean-12-en-28-oic acid, was isolated from Eugenia sandwicensis and demonstrated significant inhibitory activity in a mouse mammary organ culture assay system, which is relevant to cancer chemoprevention (Gu et al., 2001).
Cytotoxic and Apoptosis-Inducing Effects
Another closely related compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, isolated from Astilbe chinensis, exhibited cytotoxic and apoptosis-inducing effects. This compound forms molecular chains through hydrogen bonding, and it showed structural characteristics potentially related to its biological activities (Sun & Pan, 2004).
Antiproliferative Activities
The leaves and twigs of Juglans sinensis contain compounds, including 1-oxo-3β,23-dihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside, which showed antiproliferative activities in HSC-T6 cells, a liver cell line. These compounds were noted to induce apoptosis, a programmed cell death important in inhibiting the proliferation of cancer cells (Yang et al., 2011).
Anti-inflammatory Activities
Biotransformation of oleanolic acid by Circinella muscae led to the production of several metabolites, including 3β,7β-dihydroxyolean-12-en-28-oic acid. These metabolites showed significant inhibitory activities on lipopolysaccharides-induced NO production in RAW 264.7 cells, indicating potential anti-inflammatory effects (Yan et al., 2018).
Antiparasitic Effects
The action of maslinic acid, a derivative of oleanolic acid, was studied against Toxoplasma gondii. The findings suggested that maslinic acid affects the capability of T. gondii to infect cells and indicated that the protease activity of the parasite required for cell invasion is the action target for maslinic acid (de Pablos et al., 2010).
properties
Product Name |
1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid |
---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-27(4)18(19(30)16-25)7-8-21-28(27,5)10-9-20-26(3,17-31)22(32)15-23(33)29(20,21)6/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21-,22-,26-,27+,28+,29-,30-/m0/s1 |
InChI Key |
BYWZDPHXZQSASO-DLRRJOOFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@H](CC(=O)[C@@]3([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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